molecular formula C13H14N2O3S B3080101 Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate CAS No. 1082129-47-2

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate

Cat. No.: B3080101
CAS No.: 1082129-47-2
M. Wt: 278.33 g/mol
InChI Key: KBWKYYYTCUMITK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is an organic compound that features a thiazole ring, an aromatic phenoxy group, and an ethyl ester functional group

Mechanism of Action

Target of Action

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate is a compound that has been found to have potent inhibitory effects on cyclin-dependent kinase 5 . This kinase plays a crucial role in the regulation of the cell cycle, and its inhibition can have significant effects on cellular function.

Mode of Action

The compound interacts with its target, cyclin-dependent kinase 5, by binding to the active site of the enzyme. This binding inhibits the kinase’s activity, preventing it from phosphorylating its substrates and thus disrupting the normal progression of the cell cycle .

Biochemical Pathways

The inhibition of cyclin-dependent kinase 5 affects multiple biochemical pathways. Most notably, it disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and potentially induce apoptosis . Additionally, cyclin-dependent kinase 5 is involved in various neurodegenerative disorders, so its inhibition could have therapeutic effects in these conditions .

Pharmacokinetics

Its molecular weight (27833) and structure suggest that it may have good bioavailability

Result of Action

The inhibition of cyclin-dependent kinase 5 by this compound can lead to a variety of cellular effects. These include cell cycle arrest, induction of apoptosis, and potential therapeutic effects in neurodegenerative disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the environment can influence the compound’s interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Phenol Derivative: The thiazole derivative is then coupled with a phenol derivative through a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential antimicrobial and anticancer agents.

    Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Comparison with Similar Compounds

Ethyl 2-(2-(2-aminothiazol-4-yl)phenoxy)acetate can be compared with similar compounds such as:

    Ethyl 2-aminothiazole-4-acetate: This compound lacks the phenoxy group, which may result in different biological activity and chemical reactivity.

    2-Amino-4-thiazoleacetic acid: This compound has a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.

The presence of the phenoxy group in this compound makes it unique, potentially enhancing its biological activity and making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-17-12(16)7-18-11-6-4-3-5-9(11)10-8-19-13(14)15-10/h3-6,8H,2,7H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWKYYYTCUMITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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